molecular formula C21H21FN6O B2378762 (4-Fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021027-98-4

(4-Fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2378762
CAS RN: 1021027-98-4
M. Wt: 392.438
InChI Key: MEAUSSAIUPTVCJ-UHFFFAOYSA-N
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Description

“(4-Fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has been described in the synthesis and in vitro antiproliferative activities of a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives .


Synthesis Analysis

The synthesis of this compound has been described in a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives . The nine target compounds were tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types at the NCI .

Scientific Research Applications

HIV-2 Inhibition

A study found that analogues of β-carboline derivatives, including (4-(4-fluorophenyl)piperazin-1-yl)(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone, displayed selective inhibition against the HIV-2 strain. This suggests potential applications in HIV-2 treatment, although the exact mechanism of inhibition is not clear (Ashok et al., 2015).

Serotonin Receptor Agonism

A derivative of (4-Fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone showed enhanced and long-lasting 5-HT1A agonist activity, which is relevant for treating depression and anxiety (Vacher et al., 1999).

Pain Treatment

Compounds structurally related to (4-Fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone were identified as transient receptor potential vanilloid 4 (TRPV4) channel antagonists, displaying analgesic effects in certain pain models (Tsuno et al., 2017).

Anticonvulsant Properties

Similar compounds have shown potential as sodium channel blockers and anticonvulsant agents, suggesting possible applications in seizure control (Malik & Khan, 2014).

Anticancer Activity

Another derivative was synthesized and found to inhibit the proliferation of various cancer cell lines, pointing towards potential uses in cancer treatment (Tang & Fu, 2018).

Synthesis Techniques and Structural Analysis

Studies have focused on efficient synthesis approaches and structural analyses of related compounds, contributing to the understanding of their chemical properties and potential pharmaceutical applications (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

(4-fluorophenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O/c1-15-8-9-23-19(14-15)24-18-6-7-20(26-25-18)27-10-12-28(13-11-27)21(29)16-2-4-17(22)5-3-16/h2-9,14H,10-13H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAUSSAIUPTVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

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